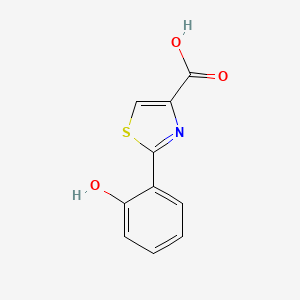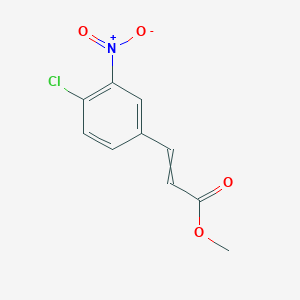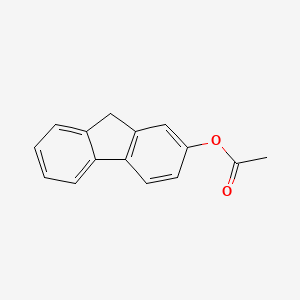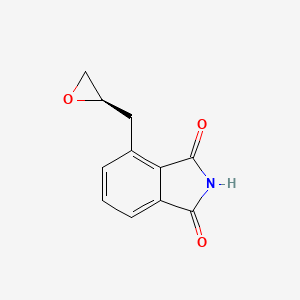
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C13H15N3O2 It is known for its unique structure, which includes an imidazole ring, a benzyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate typically involves the reaction of benzyl imidazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as benzyl imidazole carboxylic acid.
Reduction: Formation of reduced derivatives such as benzyl imidazole methylamine.
Substitution: Formation of substituted derivatives with various functional groups replacing the benzyl or carbamate moieties.
Scientific Research Applications
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate moiety can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate can be compared with other similar compounds, such as:
Benzyl imidazole: Lacks the carbamate group, which may result in different biological activities and chemical reactivity.
Methylcarbamate derivatives: Compounds with different substituents on the carbamate group, leading to variations in their properties and applications.
Imidazole derivatives:
The uniqueness of this compound lies in its combination of the benzyl, imidazole, and carbamate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
473927-49-0 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
benzyl N-(1H-imidazol-2-ylmethyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H15N3O2/c1-16(9-12-14-7-8-15-12)13(17)18-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15) |
InChI Key |
NRCBGIYCYGQISH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


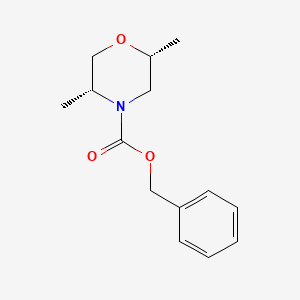
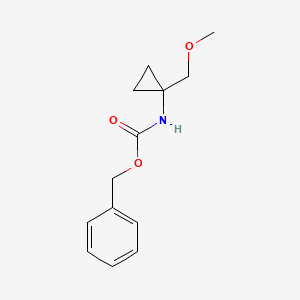
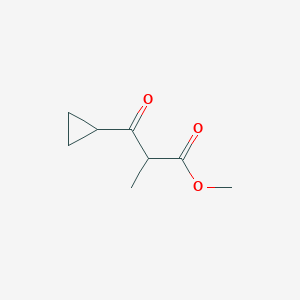
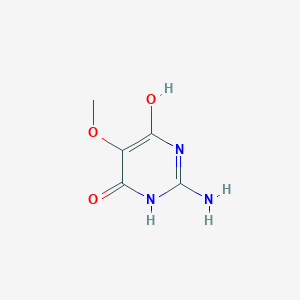
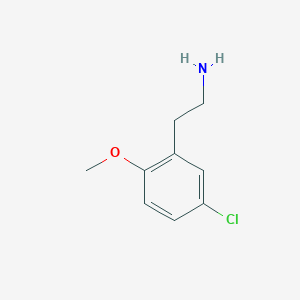
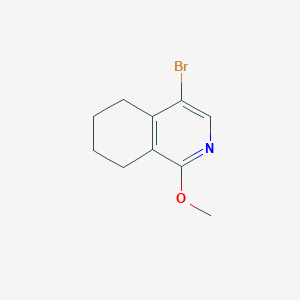
![4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide](/img/structure/B8805056.png)
![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B8805067.png)
![Thieno[2,3-b]thiophene-2-carboxaldehyde](/img/structure/B8805070.png)

